

# Onametostat in Lung Cancer: A Comparative Guide to Monotherapy and Combination Therapy Potential

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## Compound of Interest

Compound Name: *Onametostat*

Cat. No.: *B608242*

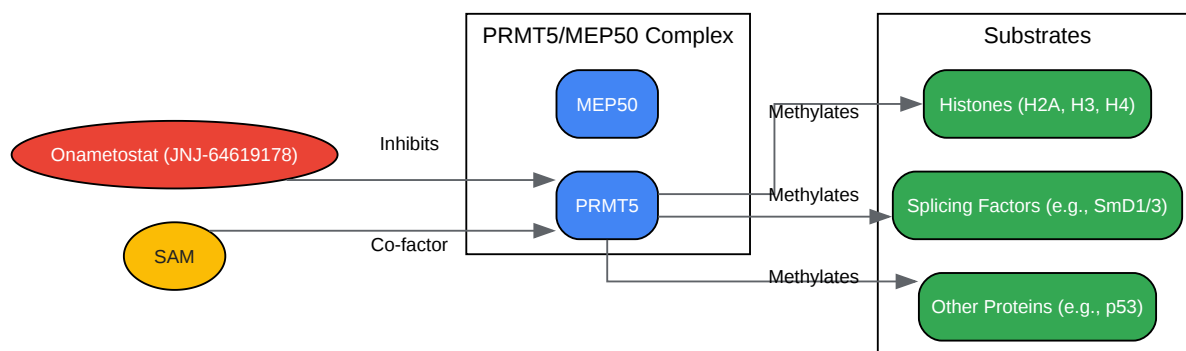
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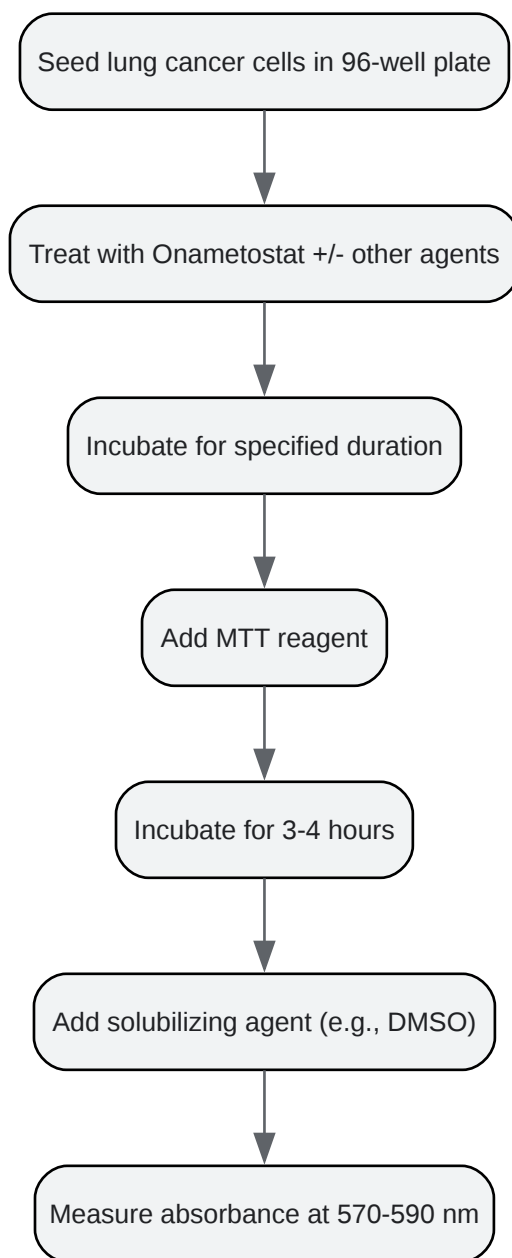
For Researchers, Scientists, and Drug Development Professionals

**Onametostat** (JBI-802), a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has demonstrated significant antitumor activity in preclinical models of lung cancer. [1][2] This guide provides a comparative overview of **Onametostat** as a monotherapy and explores the potential for its use in combination therapies, drawing on available experimental data for **Onametostat** and other PRMT5 inhibitors.

## Onametostat: Mechanism of Action

**Onametostat** is an orally available small molecule that selectively and pseudo-irreversibly inhibits PRMT5. [1][3] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. [3] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. [1] In cancer, particularly lung cancer, PRMT5 is often overexpressed and associated with poor prognosis. [4] By binding to both the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex, **Onametostat** effectively blocks its methyltransferase activity. [1][2] This leads to a reduction in symmetric arginine dimethylation, modulating the expression of genes involved in cell proliferation and survival, ultimately inhibiting cancer cell growth. [3]





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